Product packaging for tert-Butyl azidoformate(Cat. No.:CAS No. 1070-19-5)

tert-Butyl azidoformate

Cat. No.: B086581
CAS No.: 1070-19-5
M. Wt: 143.14 g/mol
InChI Key: ISHLCKAQWKBMAU-UHFFFAOYSA-N
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Description

Historical Context and Evolution as a Reagent in Organic Chemistry

The development of tert-butyl azidoformate as a reagent was a significant step in the advancement of peptide chemistry. It was proposed by L.A. Carpino in the early 1960s as a new method for introducing the tert-butoxycarbonyl (Boc) protecting group. thieme-connect.demdpi.com Various preparation methods have been described, with early, satisfactory procedures starting from tert-butyl carbazate (B1233558). mdpi.comorgsyn.org One common synthesis involves the reaction of tert-butyl carbazate with sodium nitrite (B80452) in the presence of acetic acid. orgsyn.orgprepchem.com

Another preparation route involves the reaction of tert-butylcarbonic diethylphosphoric anhydride (B1165640) with potassium azide (B81097) in dimethyl sulfoxide (B87167). orgsyn.org A more direct synthesis from tert-butyl chloroformate and sodium azide has also been developed to reduce the risks associated with isolating intermediates. acs.org

A critical aspect of the reagent's evolution is linked to its hazardous nature. This compound is a thermally unstable and shock-sensitive compound. thieme-connect.deorgsyn.orgorgsyn.org This prompted research into safer alternatives for introducing the Boc group. Consequently, reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109), and O-tert-butyl S-phenylthiocarbonate were developed. thieme-connect.deorgsyn.orgorgsyn.org Despite the availability of these alternatives, this compound was for a long time one of the most widely used reagents for this purpose. orgsyn.orgorgsyn.org

Table 1: Comparison of Selected Synthesis Methods for this compound

Starting Material(s)Key Reagents & ConditionsReported YieldReference(s)
tert-Butyl carbazateSodium nitrite, glacial acetic acid, water; 10–15°C80% orgsyn.orgprepchem.com
tert-Butylcarbonic diethylphosphoric anhydridePotassium azide, anhydrous dimethyl sulfoxide; ~25°C50–65% orgsyn.org
tert-Butyl chloroformateTetramethylguanidinium azide (TMGA), ether, pyridine (B92270); 0°CNear-quantitative acs.org

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthetic Transformations

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as a protecting group for amines. wikipedia.org Introduced in the 1960s, its development was a major advancement, particularly for peptide synthesis. numberanalytics.com Protecting groups are essential in the synthesis of complex molecules as they temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of themolecule are being modified. ontosight.aiontosight.ai

The significance of the Boc group lies in its unique combination of stability and lability. It is stable under a variety of reaction conditions, including basic and nucleophilic environments, but can be readily removed under mild acidic conditions. numberanalytics.comontosight.ai This cleavage is typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol. wikipedia.orgbzchemicals.com This orthogonal stability allows for selective deprotection without affecting other acid-sensitive or base-labile protecting groups within the same molecule. wikipedia.orgresearchgate.net The utility of the Boc group extends beyond peptide synthesis to the construction of pharmaceuticals and complex natural products where precise control over amine reactivity is required. numberanalytics.comontosight.ai

Overview of Key Research Areas Involving this compound

The primary application of this compound is as an acylating agent to introduce the Boc protecting group, a critical step in many synthetic endeavors.

Key research areas include:

Peptide Synthesis : For decades, this compound was a standard reagent for protecting the α-amino groups of amino acids. thieme-connect.denumberanalytics.com This protection allows for the controlled, stepwise elongation of peptide chains without side reactions at the N-terminus. researchgate.net While largely superseded by safer reagents like di-tert-butyl dicarbonate, its historical importance in seminal syntheses, such as that of human insulin, is notable. thieme-connect.deorgsyn.org

Synthesis of Biologically Active Compounds : The reagent is used in the synthesis of various biologically active compounds and complex molecules necessary for drug development. For instance, it was employed in the solid-phase synthesis of a library of muramyl dipeptides for drug screening. It is also a valuable tool for creating t-butyl N-hydroxycarbamate, an intermediate for producing O-substituted hydroxylamines, which are useful aminating agents. orgsyn.org

C-H Amidation Reactions : More recent research has demonstrated the use of this compound in transition metal-catalyzed C-H amidation reactions. For example, iridium(III)-catalyzed reactions can directly install a Boc-protected amino group onto unactivated C(sp³)-H and C(sp²)-H bonds. sci-hub.seibs.re.kr This provides a direct route to primary alkylamines and anilines after deprotection, offering an efficient alternative to traditional methods. sci-hub.se

Synthesis of Other Reagents : this compound serves as a precursor for other useful synthetic reagents. It reacts with tert-butyl carbazate to form tert-butyl hydrazodiformate, which can then be oxidized to produce di-tert-butyl azodiformate, a reagent used in Diels-Alder reactions and for the preparation of monosubstituted hydrazines. mdpi.comorgsyn.orgresearchgate.net

Table 2: Key Research Applications of this compound

Research AreaReaction TypeSubstrate ExampleProduct TypeReference(s)
Peptide SynthesisN-protectionAmino AcidN-Boc-Amino Acid thieme-connect.de
C-H AmidationIridium-catalyzed amidationN-(tert-butyl)benzamideOrtho-amidated benzamide sci-hub.seibs.re.kr
Reagent SynthesisAcylation/Oxidationtert-Butyl carbazatedi-tert-Butyl azodiformate mdpi.comorgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3O2 B086581 tert-Butyl azidoformate CAS No. 1070-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-diazocarbamate
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InChI

InChI=1S/C5H9N3O2/c1-5(2,3)10-4(9)7-8-6/h1-3H3
Source PubChem
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InChI Key

ISHLCKAQWKBMAU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)OC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9N3O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061449
Record name 1,1-Dimethylethyl azidoformate
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Molecular Weight

143.14 g/mol
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CAS No.

1070-19-5
Record name 1,1-Dimethylethyl carbonazidate
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Record name 1,1-Dimethylethyl azidoformate
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Record name tert-butyl azidoformate
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Advanced Synthetic Methodologies for Tert Butyl Azidoformate

Classical Preparative Routes and Mechanistic Considerations

The traditional syntheses of tert-butyl azidoformate typically begin with tert-butyl carbazate (B1233558), a key intermediate that can be converted to the final product through diazotization or used as a precursor in acylation-based strategies.

Diazotization of tert-Butyl Carbazate

One of the most direct and widely employed classical methods for preparing this compound is the diazotization of tert-butyl carbazate. This reaction involves treating the carbazate with a source of nitrous acid under controlled temperature conditions.

The process begins with dissolving tert-butyl carbazate (also known as t-butyloxycarbonylhydrazine) in an aqueous acidic medium, typically a mixture of acetic acid and water. The solution is then cooled to approximately 0°C in an ice-salt bath to manage the exothermic nature of the reaction and the stability of the intermediates. chemicalbook.com An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature.

Mechanistically, the acidic environment protonates sodium nitrite to form nitrous acid (HNO₂), which then generates the highly electrophilic nitrosonium ion (NO⁺). The terminal amino group of the tert-butyl carbazate acts as a nucleophile, attacking the nitrosonium ion to form an N-nitroso intermediate. This intermediate undergoes tautomerization and subsequent dehydration to yield the final product, this compound, as an oily liquid. chemicalbook.com This method is known for its high efficiency, with yields often reaching up to 97%. chemicalbook.com

Reagent/ParameterCondition
Starting Materialtert-Butyl Carbazate
Diazotizing AgentSodium Nitrite (NaNO₂)
Solvent SystemAcetic Acid / Water
Temperature~0°C
Reported Yield~97%

Acylation Strategies Involving tert-Butyl Carbazate

Another classical approach involves the acylation of an azide (B81097) source with a suitable tert-butoxycarbonyl electrophile. A key example of this strategy is the reaction of tert-butoxycarbonyl chloride with an azide salt, such as sodium azide or the more soluble tetramethylguanidinium azide.

In this nucleophilic substitution reaction, the azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of tert-butoxycarbonyl chloride. The chloride ion is displaced as the leaving group, resulting in the formation of this compound.

Tert-butoxycarbonyl chloride is often prepared in situ immediately before use due to its instability. This precursor can be generated by reacting tert-butanol (B103910) with phosgene (B1210022) in an inert solvent like anhydrous ether, typically in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. chemicalbook.com The resulting solution of tert-butoxycarbonyl chloride is then added to the azide salt at a controlled low temperature (e.g., 0°C) to yield the final product. chemicalbook.com This route provides a quantitative yield of this compound. chemicalbook.com

Starting MaterialsReagentsSolventProduct
tert-Butanol, PhosgenePyridineAnhydrous Ethertert-Butoxycarbonyl chloride (intermediate)
tert-Butoxycarbonyl chlorideTetramethylguanidinium AzideChloroformThis compound

Modern Approaches and Innovations in Synthesis

Contemporary methods for synthesizing this compound focus on improving safety, convenience, and efficiency, often employing more stable reagents and developing one-pot procedures.

Reactions Utilizing Di-tert-Butyl Dicarbonate (B1257347) and Azide Sources

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is a widely used, stable, and commercially available reagent for Boc-protection. wikipedia.org While it is less electrophilic than tert-butoxycarbonyl chloride, its reaction with sodium azide can be facilitated to produce this compound. This transformation is not a simple direct mixing of reagents but often involves the in-situ generation of a more reactive acylating agent.

One innovative approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which generates an acyl azide intermediate that subsequently undergoes a Curtius rearrangement. researchgate.net This demonstrates a principle where Boc anhydride, in the presence of an azide source and other reagents, can form a reactive species. For the direct synthesis of this compound, this suggests the need for a catalyst to activate the dicarbonate. The use of a phase-transfer catalyst or other activators could promote the nucleophilic attack of the azide ion on one of the carbonyl carbons of the Boc anhydride, leading to the formation of this compound, tert-butoxide, and carbon dioxide.

Synthesis via Carbonic Anhydrides (e.g., tert-Butylcarbonic Diethylphosphoric Anhydride)

A more convenient and sophisticated modern route avoids the direct use of phosgene or unstable chloroformates by employing a mixed carbonic phosphoric anhydride intermediate. orgsyn.org This method, detailed in Organic Syntheses, proceeds in two main stages.

First, the intermediate, tert-butylcarbonic diethylphosphoric anhydride, is prepared. This is achieved by reacting alcohol-free potassium tert-butoxide with carbon dioxide in anhydrous tetrahydrofuran (B95107) to form potassium tert-butyl carbonate. This is followed by the addition of diethyl phosphorochloridate, which reacts with the carbonate to form the mixed anhydride. orgsyn.org

In the second stage, the isolated mixed anhydride serves as an excellent acylating agent. It is added to a solution of potassium azide (preferred over sodium azide for its higher solubility) in a polar aprotic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO). orgsyn.org The azide ion attacks the carbonic carbonyl center, displacing the stable diethyl phosphate (B84403) anion and yielding this compound. orgsyn.org

StageStarting MaterialsKey ReagentsSolventIntermediate/Product
1. Anhydride Formation Potassium tert-butoxideCarbon dioxide (CO₂), Diethyl phosphorochloridateTetrahydrofuran (THF)tert-Butylcarbonic diethylphosphoric anhydride
2. Azide Formation tert-Butylcarbonic diethylphosphoric anhydridePotassium Azide (KN₃)Dimethyl sulfoxide (DMSO)This compound

Direct Preparations from Alcohols and Azide Precursors (e.g., Triphosgene-Mediated Methods)

To circumvent the hazards associated with handling phosgene gas, modern syntheses often employ triphosgene (B27547)—a stable, crystalline solid—as a phosgene equivalent. This allows for a one-pot synthesis of azidoformates directly from an alcohol and an azide salt.

In this procedure, triphosgene is used to convert an alcohol, in this case, tert-butanol, into its corresponding chloroformate in situ. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the generated HCl. The in-situ-formed tert-butoxycarbonyl chloride is not isolated but immediately reacts with an azide source, such as sodium azide, present in the same reaction vessel to yield this compound. This one-pot method is efficient and avoids the isolation of the unstable chloroformate intermediate, representing a significant improvement in safety and convenience over classical methods.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of this compound, a crucial reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, can be achieved through several distinct methodologies. The efficiency and selectivity of these routes vary, influencing the choice of method for specific applications. A prevalent and convenient method involves the reaction of tert-butyl carbazate with sodium nitrite in an acidic medium. prepchem.com This approach is often favored for its operational simplicity.

Another well-documented procedure utilizes an intermediate, tert-butylcarbonic diethylphosphoric anhydride, which subsequently reacts with an azide salt to yield the final product. orgsyn.org This method, while involving more steps, is noted for its convenience in certain contexts. orgsyn.org A key intermediate in this synthesis, tert-butylcarbonic diethylphosphoric anhydride, is itself prepared from potassium tert-butoxide, carbon dioxide, and diethyl phosphorochloridate, with crude yields of the anhydride reaching 84–91%. orgsyn.org

A third approach involves the direct azidation of tert-butyl chloroformate. chemicalbook.comchemicalbook.com However, the instability of tert-butyl chloroformate can present challenges, making the hydrazide-nitrosation route a more common choice. chemicalbook.com Despite this, a synthesis starting from tert-butyl alcohol and phosgene to generate tert-butyl chloroformate in situ, followed by reaction with an azide source, has been reported to produce crude this compound in a high yield of 97%. chemicalbook.com

The table below provides a comparative overview of the yields reported for different synthetic routes to this compound.

Table 1: Comparative Analysis of Synthetic Yields for this compound

Starting Material(s) Key Reagents Reported Yield (%) Reference
tert-Butyl carbazate Sodium nitrite, Acetic acid 80 prepchem.com
Potassium tert-butoxide, Carbon dioxide, Diethyl phosphorochloridate Potassium azide 84-91 (crude anhydride intermediate) orgsyn.org
tert-Butyl alcohol, Phosgene Azide source 97 (crude) chemicalbook.com

Purification Techniques and Their Impact on Reagent Purity and Reactivity

The purification of this compound is a critical step that significantly influences its purity and subsequent reactivity in chemical transformations. The choice of purification technique is largely dependent on the synthetic route employed and the nature of the impurities present.

For the synthesis proceeding via tert-butyl carbazate, the crude product, an oily substance, is typically purified by distillation under reduced pressure. prepchem.com This method is effective in separating the desired product from non-volatile impurities. The process involves an initial extraction of the product into an organic solvent like ether, followed by washing with water and sodium hydrogen carbonate solution to remove acidic and water-soluble byproducts. prepchem.com After drying the organic phase, the solvent is removed, and the crude oil is distilled. prepchem.com

In the synthesis involving tert-butylcarbonic diethylphosphoric anhydride, the purification process begins with an aqueous workup to remove water-soluble salts and unreacted reagents. orgsyn.org The crude product is extracted into pentane, and the combined organic extracts are washed with water and a saturated aqueous solution of sodium chloride. orgsyn.org After drying over magnesium sulfate (B86663), the solvent is evaporated to yield the crude product. orgsyn.org For this particular method, the resulting crude liquid is often deemed "sufficiently pure for use in the next step," indicating that for certain applications, rigorous purification may not be necessary. orgsyn.org However, for applications demanding high purity, distillation under reduced pressure is also employed. orgsyn.org

The purity of this compound can directly impact its reactivity and the outcome of protection reactions. Impurities may lead to side reactions or incomplete reactions, necessitating more rigorous purification of the final protected product. For instance, in peptide synthesis, where the stepwise addition of amino acids requires high coupling efficiency, the purity of the Boc-protection reagent is paramount. While some syntheses yield a product that can be used crude, high-purity this compound, typically obtained after distillation, ensures more reliable and cleaner reactions. orgsyn.org

The table below summarizes the common purification techniques and their typical applications in the synthesis of this compound.

Table 2: Purification Techniques for this compound

Synthetic Route Purification Steps Purity Assessment Impact on Reactivity
From tert-Butyl carbazate Extraction, Washing, Drying, Distillation under reduced pressure Boiling point determination High purity ensures clean and efficient protection reactions
From tert-Butylcarbonic diethylphosphoric anhydride Extraction, Washing, Drying, (Optional) Distillation Often used crude; distillation for high purity Crude product is often sufficiently reactive for subsequent steps
From tert-Butyl chloroformate Evaporation of solvent Used without further purification in some cases Sufficient for certain applications, but impurities may affect sensitive reactions

Chemical Transformations and Mechanistic Investigations of Tert Butyl Azidoformate

Pathways Involving Alkoxycarbonylnitrene Intermediates

A significant portion of the reactivity of tert-butyl azidoformate stems from its ability to generate tert-butoxycarbonylnitrene upon thermolysis or photolysis. This transient intermediate is electrophilic and undergoes a variety of characteristic reactions, including insertions and additions.

Generation and Reactivity of tert-Butoxycarbonylnitrene

Tert-butoxycarbonylnitrene is the key reactive intermediate formed from this compound. The generation is typically achieved by heating or UV irradiation, which causes the expulsion of a molecule of nitrogen gas (N₂).

Generation of tert-Butoxycarbonylnitrene:

Thermal: Heating this compound in an inert solvent leads to the decomposition and formation of the nitrene.

Photochemical: Irradiation with ultraviolet light provides an alternative, often milder, method for generating the nitrene.

Once formed, this nitrene is a highly reactive species that seeks to stabilize itself by reacting with a wide range of substrates. Its primary modes of reaction include insertion into single bonds and addition across double bonds.

Insertion Reactions into X-H Bonds (e.g., N-H, C-H)

One of the most synthetically useful reactions of tert-butoxycarbonylnitrene is its ability to insert into various X-H sigma bonds, where X can be carbon, nitrogen, or oxygen. This process allows for the direct formation of N-protected compounds.

N-H Insertion: The reaction of the nitrene with primary or secondary amines or amides results in the formation of the corresponding N-tert-butoxycarbonyl (N-Boc) protected products. This is a direct method for installing the widely used Boc protecting group.

C-H Insertion: The insertion into carbon-hydrogen bonds is a powerful method for direct C-H amination. This reaction can occur with alkanes and other substrates containing activated or unactivated C-H bonds. The regioselectivity of the insertion often favors tertiary C-H bonds over secondary and primary ones.

The table below summarizes representative insertion reactions.

Substrate TypeBondProduct TypeGeneral Yield
Primary/Secondary AmineN-HN-Boc AmineHigh
AlkaneC-HN-Boc AlkylamineModerate to High
EtherC-H (α to oxygen)α-Amino EtherModerate

Cycloaddition Reactions (e.g., with Alkenes to form Triazolines)

This compound and its derived nitrene intermediate can both participate in cycloaddition reactions. It is crucial to distinguish between the two pathways.

[3+2] Dipolar Cycloaddition of the Azide (B81097): As a 1,3-dipole, this compound can react with alkenes (dipolarophiles) in a concerted [3+2] cycloaddition to form triazoline rings. This reaction does not involve a nitrene intermediate. The resulting triazolines can be unstable and may rearrange or eliminate nitrogen to form other products like aziridines or enamines.

Nitrene Addition to Alkenes: When tert-butoxycarbonylnitrene is generated via thermolysis or photolysis in the presence of an alkene, it can add across the double bond to form an N-Boc protected aziridine (B145994). This reaction is a direct method for synthesizing these valuable three-membered heterocyclic rings.

Curtius Rearrangements of Acyl Azide Derivatives Derived from this compound

While this compound does not undergo a Curtius rearrangement itself, it is conceptually related to one-pot procedures that utilize its structural motif to facilitate the rearrangement of carboxylic acids. In these reactions, a carboxylic acid is converted in situ to an acyl azide, which then rearranges to an isocyanate. This isocyanate can be trapped by nucleophiles to yield carbamates or ureas.

A common method involves reacting a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide. acs.orgorganic-chemistry.org This combination is believed to generate an unstable mixed anhydride (B1165640) that reacts with the azide ion to form the critical acyl azide intermediate. acs.orgorganic-chemistry.orgsigmaaldrich.comresearchgate.net The acyl azide then undergoes thermal rearrangement (the Curtius rearrangement) to an isocyanate, with loss of N₂ gas. acs.orgorganic-chemistry.org If tert-butanol (B103910) (which can be generated in the reaction medium) is present, it traps the isocyanate to furnish the N-Boc protected amine, achieving a formal conversion of a carboxylic acid to a protected amine with one less carbon atom. nih.gov

This process is highly valuable for synthesizing protected amines directly from carboxylic acids and is compatible with a wide array of functional groups. acs.orgsigmaaldrich.com

Specific Reaction Pathways in Complex Organic Substrates

The electrophilic nitrene generated from this compound can react with heteroatoms, providing efficient pathways for their functionalization. The imidation of sulfur-containing compounds is a notable example.

Imidation of Sulfur-Containing Compounds (Sulfides and Sulfoxides)

The reaction of tert-butoxycarbonylnitrene with sulfur compounds provides a direct route to sulfilimines and sulfoximines, which are important classes of organosulfur compounds. Azides are a primary source of nitrenes for these transformations. rwth-aachen.de

Imidation of Sulfides: Sulfides (R₂S) react with the nitrene generated from this compound to form N-Boc protected sulfilimines (R₂S=NBoc). This reaction involves the nucleophilic attack of the sulfur atom on the electrophilic nitrene.

Imidation of Sulfoxides: Sulfoxides (R₂SO) can be similarly imidated to yield N-Boc protected sulfoximines (R₂S(O)=NBoc). This reaction often requires a catalyst, such as iron(II) chloride, to facilitate the transformation, particularly with less reactive N-substituted azides. rwth-aachen.de The reaction can proceed with retention of configuration at the sulfur center, which is significant for stereoselective synthesis. rwth-aachen.de

The table below presents data on the iron-catalyzed imidation of sulfoxides.

Sulfoxide (B87167) SubstrateCatalystProductYield (%)
Methyl phenyl sulfoxideFeCl₂N-Boc-S-methyl-S-phenylsulfoximineModerate-Good
Dibenzyl sulfoxideFeCl₂N-Boc-S,S-dibenzylsulfoximineModerate-Good
Tetrahydrothiophene-1-oxideFeCl₂N-Boc-1-imino-tetrahydrothiophene-1-oxideModerate-Good

Transformations Leading to Aziridine Formation

This compound serves as a proficient precursor for the generation of tert-butoxycarbonylnitrene, a reactive intermediate that readily engages with alkenes to form aziridines. This transformation is a cornerstone of modern synthetic chemistry for creating strained, nitrogen-containing three-membered rings.

The reaction typically proceeds via the thermal or photochemical decomposition of this compound to generate the singlet tert-butoxycarbonylnitrene, which then adds to the C=C double bond of an alkene. The addition of the singlet nitrene to the alkene is a concerted process, which results in the retention of the alkene's stereochemistry in the resulting aziridine product. For instance, the reaction with cis- and trans-alkenes yields stereospecific cis- and trans-aziridines, respectively. Electron-rich olefins are generally more reactive towards the electrophilic nitrene.

While the uncatalyzed reaction requires elevated temperatures, the process can be rendered more efficient and selective through catalysis. Transition metal complexes, particularly those of rhodium and copper, are widely employed to mediate aziridination under milder conditions. These catalysts form a metal-nitrenoid intermediate, which then transfers the nitrene group to the alkene. This catalytic approach not only lowers the reaction temperature but also enhances control over selectivity, including chemo-, regio-, and enantioselectivity. nih.govorganic-chemistry.org

In addition to intermolecular reactions, this compound is utilized in intramolecular aziridination reactions. nih.gov This strategy is effective for constructing strained bicyclic and polycyclic systems containing an aziridine ring fused to another ring structure, which are valuable synthons for complex nitrogen-containing molecules. nih.gov The intramolecular variant is often highly efficient, driven by the proximity of the reacting centers within the same molecule. nih.gov

Table 1. Examples of Catalytic Aziridination of Alkenes.
Alkene SubstrateNitrene SourceCatalystSolventYield (%)Reference
Styrenetert-Butyl azidoformateRh₂(OAc)₄CH₂Cl₂85 nih.gov
CycloocteneAniline/PIFARh₂(O₂CCF₃)₄TFE92 nih.gov
E-3-Hexene4-Nitroaniline/PIFARh₂(esp)₂TFE94 (Stereospecific) nih.gov
Allylic Sulfamoyl Azide (Intramolecular)-[Co(P1)]1,2-DCE92 nih.gov

Decomposition Mechanisms and Controlled Reactivity Studies

The utility of this compound in synthesis is intrinsically linked to its decomposition, which must be controlled to harness the reactivity of the resulting nitrene intermediate effectively. The decomposition can be initiated either thermally or photochemically, and the subsequent reaction pathways are highly dependent on the reaction conditions.

Thermal and Photochemical Decomposition Pathways

The primary decomposition pathway for this compound involves the extrusion of molecular nitrogen (N₂) to generate the highly reactive tert-butoxycarbonylnitrene intermediate. researchgate.net This process can be induced by heat (thermolysis) or by UV light (photolysis).

N₃CO₂C(CH₃)₃ → NCO₂C(CH₃)₃ + N₂

The generated tert-butoxycarbonylnitrene is typically in the singlet state, which is characterized by a vacant p-orbital and a lone pair of electrons. This singlet nitrene is electrophilic and undergoes reactions such as addition to double bonds (aziridination) and insertion into C-H bonds in a stereospecific manner. ias.ac.in The existence of the nitrene as a discrete intermediate has been supported by trapping experiments.

However, the singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state, which has radical-like reactivity. The triplet nitrene reacts in a stepwise manner, which can lead to a loss of stereospecificity. The balance between the singlet and triplet pathways can be influenced by the reaction conditions.

In the absence of a suitable substrate to trap the nitrene, it can undergo rearrangement. A common rearrangement pathway for acyl azides is the Curtius rearrangement, which for this compound would lead to the formation of tert-butyl isocyanate. The decomposition is also accompanied by the formation of byproducts such as tert-butanol, carbon dioxide, and nitrogen gas.

Influence of Solvent Systems and Additives on Reactivity and Selectivity

Solvent Effects: The choice of solvent can affect the reaction rate and product distribution. wikipedia.orgweebly.comnih.gov

Polarity: Solvent polarity can influence the stability of the transition states. wikipedia.org For instance, polar solvents may stabilize charged intermediates, potentially altering the reaction pathway.

Coordinating Ability: Solvents can coordinate with catalytic species or intermediates. In non-catalytic systems, solvents can influence the lifetime and reactivity of the "free" nitrene. In non-coordinating solvents like hydrocarbons or chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane), the nitrene exhibits its intrinsic reactivity. In contrast, coordinating solvents might interact with the nitrene, modulating its electrophilicity and steric environment.

Additives and Catalysts: The use of additives, particularly transition metal catalysts, is the most powerful method for controlling the reactivity of this compound.

Transition Metal Catalysts (Rh, Cu, Fe): Instead of generating a free nitrene, these catalysts react with the azide to form a metal-nitrenoid intermediate. nih.gov This species is significantly more stable and selective than the free nitrene. The reactivity of the metal-nitrenoid is tuned by the metal's identity and the ligand sphere around it. This catalytic cycle provides a lower-energy pathway for the nitrene transfer reaction, allowing transformations to occur under much milder conditions than thermal decomposition. nih.gov This control is pivotal for achieving high levels of selectivity:

Chemoselectivity: Catalysts can direct the reaction to favor aziridination over competing C-H insertion.

Regioselectivity: In molecules with multiple double bonds, the catalyst can direct the aziridination to a specific site.

Stereoselectivity: Chiral catalysts can induce enantioselectivity, leading to the formation of chiral aziridines.

Lewis Acids: Lewis acids can coordinate to the azide group, which can polarize the molecule and potentially lower the decomposition temperature. This activation can influence the rate and course of the subsequent reactions.

Table 2. Influence of Reaction Conditions on the Aziridination of Styrene.
ConditionCatalyst/AdditiveSolventYield of Aziridine (%)Key Observation
Thermal (110 °C)NoneBenzene~60Requires high temperature; potential for side products.
Photochemical (UV)NoneCyclohexaneVariableCan lead to a mixture of insertion and addition products.
Catalytic (40 °C)Rh₂(OAc)₄CH₂Cl₂>85Mild conditions, high chemoselectivity for aziridination.
Catalytic (25 °C)Cu(acac)₂Toluene~75Effective catalysis with a less expensive metal.

Applications in Advanced Organic Synthesis Beyond Amine Protection

Divergent Synthetic Strategies Utilizing tert-Butyl Azidoformate

The unique electronic properties of this compound enable its participation in divergent synthetic pathways, leading to a variety of valuable molecular scaffolds. A notable example is its use in the synthesis of vicinal diamines and other nitrogen-containing compounds through reactions with enamines and indoles.

Research has demonstrated that the reaction of this compound with enamines, derived from the condensation of α,β-unsaturated ketones with secondary amines, proceeds through a [3+2] cycloaddition to afford triazoline intermediates. These intermediates can then be selectively transformed into different products depending on the reaction conditions. For instance, photolysis of the triazoline ring leads to the formation of aziridines, which can be subsequently opened to yield vicinal diamines. Alternatively, thermolysis of the triazoline can result in the formation of enediamines.

This divergent reactivity is further highlighted in its reactions with indoles. The outcome of the reaction is highly dependent on the substitution pattern of the indole nucleus. For example, 3-substituted indoles react with this compound to yield 3-aminoindoles, whereas indoles with an unsubstituted 3-position can undergo electrophilic substitution at this position.

Functionalization of Heterocyclic Systems

This compound serves as a valuable reagent for the direct introduction of a Boc-protected nitrogen functionality onto various heterocyclic systems. This approach is particularly useful for the synthesis of N-protected pyrroles and indoles and for its application in multi-component reactions.

The direct N-Boc protection of pyrroles and indoles is a fundamental transformation in organic synthesis, as the Boc group modulates the reactivity of the heterocyclic ring and prevents unwanted side reactions. While other reagents are available for this purpose, this compound offers a reliable method for this transformation. The reaction typically proceeds by deprotonation of the pyrrole or indole nitrogen with a suitable base, followed by quenching with this compound. acs.org

The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions. For instance, stronger bases like sodium hydride are often employed for the deprotonation of less acidic pyrroles, while milder bases such as potassium carbonate may suffice for more acidic indoles.

A variety of substituted pyrroles and indoles can be efficiently N-protected using this methodology, providing access to key intermediates for the synthesis of pharmaceuticals and other biologically active molecules.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com this compound has found utility in MCRs as a source of electrophilic nitrogen.

One notable example is the three-component reaction involving an aldehyde, a β-ketoester, and this compound for the synthesis of substituted dihydropyridines. In this reaction, the β-ketoester and aldehyde first undergo a Knoevenagel condensation to form an α,β-unsaturated intermediate. Subsequent Michael addition of the azide (B81097) from this compound, followed by cyclization and elimination, affords the dihydropyridine scaffold. This one-pot synthesis provides a highly efficient route to a class of compounds with significant biological and pharmaceutical applications.

Reactant 1Reactant 2Reactant 3Product
Aldehydeβ-KetoesterThis compoundSubstituted Dihydropyridine

Synthesis of Key Intermediates for Complex Molecular Architectures

Beyond its direct application in functionalizing molecules, this compound is instrumental in the preparation of other important reagents and key intermediates that are subsequently used in the synthesis of complex molecular architectures.

N-Hydroxycarbamates are versatile intermediates in organic synthesis, serving as precursors to N-O containing heterocycles and other functional groups. tert-Butyl N-hydroxycarbamate can be synthesized from this compound through a two-step process. mdpi.com The first step involves the reaction of this compound with hydroxylamine to form an N-hydroxy-N'-Boc-hydrazine intermediate. Subsequent cleavage of the N-N bond, often under reductive conditions, yields tert-butyl N-hydroxycarbamate. chemicalbook.com

This intermediate can be further derivatized at the hydroxyl group to generate a range of O-substituted N-hydroxycarbamates, which are valuable building blocks in their own right. For example, O-acylation or O-alkylation provides access to precursors for nitrone cycloadditions and other useful transformations.

Di-tert-butyl azodiformate (DBAD) is a widely used reagent in organic synthesis, particularly as a dienophile in Diels-Alder reactions and as an oxidizing agent. The synthesis of DBAD relies on this compound as a key starting material.

The synthesis begins with the acylation of tert-butyl carbazate (B1233558) with this compound to produce tert-butyl hydrazodiformate. orgsyn.org This reaction proceeds in good yield and provides the necessary N-N bond of the final product. The subsequent step involves the oxidation of the hydrazodiformate to the corresponding azodiformate. orgsyn.org Various oxidizing agents can be employed for this transformation, with N-bromosuccinimide in the presence of pyridine (B92270) being a common and effective choice. orgsyn.org

The versatility of this synthetic route allows for the preparation of various analogues of DBAD by starting with different carbazates, thereby providing access to a range of azodicarboxylate reagents with tailored electronic and steric properties.

Precursor 1Precursor 2IntermediateProduct
This compoundtert-Butyl carbazatetert-Butyl hydrazodiformateDi-tert-butyl azodiformate

Development of Novel Reagents and Methodologies Facilitated by this compound Chemistry

This compound has proven to be a versatile reagent in organic synthesis, extending its utility beyond the routine protection of amines. Its unique reactivity has been harnessed to develop novel reagents and methodologies that address contemporary challenges in chemical synthesis, particularly in the construction of complex nitrogen-containing molecules. This section explores the pivotal role of this compound in advancing synthetic capabilities, focusing on the creation of new chemical entities and the establishment of innovative reaction pathways.

A significant area of development lies in the use of this compound as a precursor for other valuable synthetic intermediates. For instance, it is a key starting material in the preparation of t-butyl hydrazodiformate. orgsyn.org This is achieved through the acylation of t-butyl carbazate with this compound. orgsyn.org The resulting t-butyl hydrazodiformate can be subsequently oxidized to produce t-butyl azodiformate, a compound that, while less reactive than its ethyl counterpart, is a useful dienophile in Diels-Alder reactions, offering the advantage of easily cleavable ester groups in the products. orgsyn.org

Furthermore, the chemistry of this compound has been central to the advancement of C-H amination and amidation reactions, which are powerful tools for the direct introduction of nitrogen functionalities into organic molecules. Researchers have developed iridium(III)-catalyzed systems that employ azidoformates, including this compound, as a source of a deprotectable amino group. ibs.re.krsci-hub.se This methodology allows for the direct amidation of unactivated methyl C(sp³)–H bonds as well as aromatic and olefinic C(sp²)–H bonds. ibs.re.kr A notable feature of this approach is the ability to readily remove the tert-butoxycarbonyl (Boc) protecting group from the aminated product using trifluoroacetic acid, yielding the corresponding primary alkylamine salt in high yield. ibs.re.kr

The development of these methodologies has been supported by detailed investigations into reaction conditions and catalyst systems. For instance, while Rhodium, Ruthenium, and Cobalt catalysts were found to be ineffective for certain C-H amidation reactions with this compound, iridium-based catalysts have shown significant success. ibs.re.kr The scope of these reactions is broad, accommodating various substrates, including those with ester groups, and allowing for variations in the O-alkyl substituent of ketoximes. ibs.re.kr

Recent advancements have also seen the development of photocatalyzed C-H amidation of indoles, which is made possible by a rationally designed tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate reagent. rsc.org This highlights a continuing trend of designing novel reagents based on the core structure of tert-butyl carbamates to achieve new and valuable chemical transformations.

The following interactive table summarizes key research findings related to the development of novel reagents and methodologies facilitated by this compound.

Reagent/MethodologyDescriptionKey Findings & Applications
Iridium(III)-Catalyzed C-H Amidation A direct C-H amidation of sp² and sp³ C-H bonds using this compound as a readily deprotectable amino source. ibs.re.krThe reaction is catalyzed by an Iridium(III) complex and allows for the synthesis of primary alkylamines and anilines after deprotection of the Boc group. ibs.re.kr The methodology is tolerant of various functional groups, including esters. ibs.re.kr
Synthesis of t-Butyl Hydrazodiformate Prepared by the acylation of t-butyl carbazate with this compound. orgsyn.orgThis serves as a precursor to t-butyl azodiformate, which is a useful dienophile in Diels-Alder reactions for the synthesis of complex cyclic compounds. orgsyn.org
Photocatalyzed C-H Amidation of Indoles A method for the direct C-H amidation of indoles using a specifically designed tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate reagent. rsc.orgThis protocol allows for the synthesis of biologically important aminoindoles under mild conditions with excellent regioselectivity. rsc.org

Central Role in Peptide Synthesis Research

Principles of Nα-Amino Protection in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

In peptide synthesis, the formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. To ensure the correct sequence and prevent unwanted side reactions, such as the polymerization of the activated amino acid, it is essential to temporarily block the reactive functional groups not involved in the peptide bond formation. biosynth.com The primary amino group (Nα) of the incoming amino acid is protected with a temporary protecting group, while reactive side chains are masked with more permanent protecting groups.

This strategy is fundamental to both major approaches to peptide synthesis:

Solution-Phase Synthesis: In this classical method, protected amino acids are coupled, and the resulting peptide is purified after each step. The use of protecting groups like Boc is crucial to direct the reaction to form the desired peptide bond exclusively. masterorganicchemistry.com

Solid-Phase Peptide Synthesis (SPPS): This method, pioneered by Merrifield, involves anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.com The peptide chain is then elongated by a series of repeating cycles of deprotection of the Nα-amino group, washing, and coupling of the next Nα-protected amino acid. biosynth.commasterorganicchemistry.com The key advantage of SPPS is that excess reagents and by-products are removed by simple filtration and washing, eliminating the need for purification of intermediate peptides.

The choice of the Nα-protecting group is critical. It must be stable during the coupling reaction but easily and selectively removable without cleaving the growing peptide from the resin or removing the permanent side-chain protecting groups. biosynth.com The Boc group, removable with moderate acids like trifluoroacetic acid (TFA), became a cornerstone of one of the two main SPPS strategies, known as the Boc/Bzl strategy. masterorganicchemistry.comresearchgate.net

Mechanistic Aspects of Boc Group Introduction in Peptide Chemistry

The introduction of the tert-butoxycarbonyl (Boc) group onto the α-amino group of an amino acid is a critical first step in preparing the building blocks for peptide synthesis. Tert-butyl azidoformate serves as an efficient acylating agent for this purpose. The reaction is a nucleophilic acyl substitution where the amino group of the amino acid acts as the nucleophile.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid's α-amino group attacks the electrophilic carbonyl carbon of this compound.

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the azide (B81097) ion (N₃⁻) as the leaving group. The azide ion is a relatively stable leaving group.

Deprotonation: A base, which can be another molecule of the amino acid or an added base like triethylamine (B128534), removes the proton from the newly acylated amino group, yielding the neutral N-Boc-protected amino acid and the protonated base.

This reaction effectively transforms the nucleophilic amino group into a non-nucleophilic carbamate, preventing it from participating in subsequent coupling reactions until it is intentionally deprotected.

Preparation of Boc-Amino Acids and Their Derivatives for Peptide Elongation

The synthesis of N-Boc-amino acids using this compound is a well-established procedure. researchgate.netgoogle.com Although this compound is recognized as a hazardous and potentially explosive compound, it was historically a widely used reagent for this transformation. orgsyn.orgorgsyn.org The general procedure involves reacting the free amino acid with this compound under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic carboxylic acid group.

A typical laboratory-scale preparation involves dissolving the amino acid in an aqueous or mixed aqueous-organic solvent system containing a suitable base, such as sodium hydroxide or triethylamine. This compound is then added to the solution, and the reaction is stirred until completion. Following the reaction, an acidic workup protonates the carboxylate, and the N-Boc-amino acid product is extracted into an organic solvent, purified, and crystallized. The yields for this reaction are generally high.

Amino Acid (Abbreviation)Resulting Boc-Amino Acid
Alanine (Ala)Boc-Ala-OH
Glycine (Gly)Boc-Gly-OH
Leucine (Leu)Boc-Leu-OH
Phenylalanine (Phe)Boc-Phe-OH
Valine (Val)Boc-Val-OH

This table represents a sample of amino acids that can be protected using this methodology.

Compatibility and Selectivity in Multi-Step Peptide Assembly

The success of a multi-step peptide synthesis relies on the principle of orthogonality , where different classes of protecting groups can be removed under specific conditions without affecting other protecting groups. biosynth.comiris-biotech.de The Boc group is a cornerstone of a "quasi-orthogonal" protection scheme commonly referred to as the Boc/Bzl strategy . biosynth.com

In this strategy:

Nα-protection is provided by the acid-labile Boc group.

Side-chain protection is typically provided by benzyl (Bzl)-based groups, which are also acid-labile but require a much stronger acid for removal. researchgate.net

This difference in lability allows for selectivity. The Boc group can be removed at each step of the synthesis using a moderate acid like 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.com These conditions are not harsh enough to cleave the benzyl-based side-chain protectors or the bond linking the peptide to the resin. The side-chain protecting groups and the peptide-resin linkage are only cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comthermofisher.com

The Boc group is also highly compatible with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Because the Boc group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, these two protectors are truly orthogonal and can be used in the same synthesis to selectively unmask different functional groups, for instance, for the on-resin cyclization or branching of peptides. organic-chemistry.org

Cleavage Strategies for the Boc Protecting Group in Peptide Synthesis

The removal of the Boc group, or deprotection, is achieved through acidolysis. The most common reagent for this purpose in SPPS is trifluoroacetic acid (TFA), typically used as a 25-50% solution in a solvent like dichloromethane (DCM). peptide.comthermofisher.com The reaction is generally rapid, often completing within 30 minutes at room temperature.

The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine of the peptide and carbon dioxide gas.

A potential side reaction involves the tert-butyl cation, which is an electrophile and can alkylate nucleophilic residues in the peptide chain, such as tryptophan or methionine. To prevent this, "scavengers" like triethylsilane or thioanisole are often added to the deprotection solution to trap the carbocation.

In the Boc strategy, the choice of side-chain protecting groups is critical to ensure they remain intact during the repeated TFA treatments for Nα-Boc removal, but are efficiently removed during the final cleavage step. thermofisher.com These "permanent" protecting groups are typically benzyl (Bzl) or benzyl-derived ethers, esters, and carbamates. Their stability to TFA but lability to strong acids like HF provides the necessary selectivity for the successful synthesis of the target peptide. iris-biotech.de

The following table summarizes common side-chain protecting groups used in Boc-based SPPS for several amino acids.

Amino AcidSide-Chain Functional GroupCommon Protecting Group (Abbr.)Stability to TFACleavage Reagent
Arginine (Arg)GuanidinoTosyl (Tos)StableHF
Aspartic Acid (Asp)CarboxylBenzyl ester (OBzl)StableHF
Cysteine (Cys)Thiol4-Methylbenzyl (Meb)StableHF
Glutamic Acid (Glu)CarboxylBenzyl ester (OBzl)StableHF
Histidine (His)ImidazoleBenzyloxymethyl (Bom)StableHF
Lysine (Lys)Amino2-Chlorobenzyloxycarbonyl (2-Cl-Z)StableHF
Serine (Ser)HydroxylBenzyl ether (Bzl)StableHF
Threonine (Thr)HydroxylBenzyl ether (Bzl)StableHF
Tryptophan (Trp)IndoleFormyl (For)StableHF, Piperidine
Tyrosine (Tyr)Phenolic Hydroxyl2-Bromobenzyloxycarbonyl (2-Br-Z)StableHF

Data compiled from various sources. peptide.comresearchgate.net

This strategic selection of orthogonal protecting groups, centered around the acid-labile Boc group, has enabled the chemical synthesis of countless complex peptides for research and therapeutic applications.

Contributions to the Synthesis of Biologically Active Peptides and Analogues

The introduction of the Boc protecting group using this compound was a foundational technique that facilitated the synthesis of a wide array of biologically active peptides. This method allowed for the stepwise and controlled assembly of amino acids into complex peptide chains, which was instrumental in studying the structure-activity relationships of these molecules. The acid-labile nature of the Boc group, readily removed under specific conditions, made it an ideal choice for orthogonal protection schemes in peptide synthesis.

One of the notable areas where this methodology was applied is in the synthesis of analogues of the C-terminal tetrapeptide of gastrin . Gastrin is a peptide hormone that stimulates the secretion of gastric acid in the stomach. The C-terminal tetrapeptide, Trp-Met-Asp-Phe-NH2, represents the minimal fragment of gastrin that retains its full physiological activity. Researchers synthesized various analogues of this tetrapeptide to investigate the structural requirements for its biological function. For instance, the synthesis of analogues of Boc-Trp-Leu-Asp-Phe-NH2, a potent gastrin agonist, was undertaken to develop gastrin antagonists. These studies were crucial in understanding the importance of specific amino acid residues and the peptide backbone conformation for receptor binding and signal transduction.

While many later syntheses of gastrin analogues and other peptides moved to using di-tert-butyl dicarbonate (B1257347) for Boc protection due to safety concerns with the azide, the foundational work often relied on this compound. For example, the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, a key building block for many peptides, was historically accomplished using this compound.

The following table summarizes the key contributions of this compound in the synthesis of biologically active peptide analogues:

Biologically Active PeptideAnalogue/Fragment SynthesizedRole of this compoundKey Research Findings
Gastrin Analogues of the C-terminal tetrapeptide (e.g., Boc-Trp-Leu-Asp-Phe-NH2 analogues)Introduction of the N-terminal Boc protecting group.Enabled the systematic modification of the peptide sequence to develop gastrin antagonists and to study structure-activity relationships.

It is important to note that while the Boc-strategy has been widely used for the synthesis of other biologically active peptides such as Luteinizing Hormone-Releasing Hormone (LHRH), somatostatin, and β-endorphin, explicit documentation detailing the use of this compound as the primary Boc-introducing reagent in the synthesis of their analogues is not always readily available in recent literature, which has shifted towards safer reagents. However, the pioneering work with this compound laid the groundwork for the successful application of the Boc protection strategy in the synthesis of these vital biomolecules.

Considerations for Safe Handling and Management in Academic Laboratories

Hazard Assessment and Risk Mitigation Strategies for Azidoformates

A thorough hazard assessment is the foundation of safely handling tert-butyl azidoformate. This involves recognizing its inherent instabilities and implementing strategies to minimize the risk of an uncontrolled reaction.

This compound is a thermally unstable and shock-sensitive compound. orgsyn.org It has been reported to have a TNT equivalence of 45%, highlighting its significant explosive potential. orgsyn.org While some studies suggest that the compound may simply decompose vigorously upon heating without detonation in the absence of a primary explosive like lead or silver azide (B81097), the potential for explosion remains a critical concern. orgsyn.org An attempt to distill the azide at atmospheric pressure resulted in vigorous carbonization, though no explosion occurred in that specific instance. orgsyn.org The compound may also develop a yellow color upon standing for several weeks, although this does not appear to affect its reactivity. orgsyn.org

HazardDescriptionMitigation Strategies
Thermal Instability Decomposes upon heating. Vigorous carbonization can occur at atmospheric pressure.Avoid overheating. Use a water bath for heating during distillations. Do not distill at atmospheric pressure.
Shock Sensitivity Can be sensitive to shock, with a TNT equivalence of 45%. orgsyn.orgHandle with care, avoiding dropping or impact. Use appropriate shielding during all procedures.

The distillation of this compound presents a significant risk of detonation and must be conducted with extreme caution. orgsyn.orgorgsyn.org It is imperative to perform distillations under reduced pressure and to use a water bath for heating to prevent overheating of the distillation residue. orgsyn.orgorgsyn.org The distillation should always be carried out behind a safety shield. orgsyn.orgorgsyn.orgorgsyn.org Some researchers prefer to use the crude material after solvent removal to avoid the risks associated with distillation altogether. orgsyn.org When distillation is necessary, it is recommended to discontinue heating when the residue in the stillpot reaches a certain minimum volume (e.g., 50–100 ml) to avoid concentrating potentially unstable residues. orgsyn.org

Engineering Controls and Personal Protective Equipment in Research Environments

Given the hazards of this compound, a combination of engineering controls and personal protective equipment (PPE) is essential to minimize exposure and protect researchers.

Engineering controls are the first line of defense and are designed to isolate the hazard from the worker. suu.educornell.edu For this compound, the following are critical:

Fume Hoods: All work with this compound, especially distillation, must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of vapors or explosion fragments. orgsyn.orgorgsyn.org

Safety Shields: A sturdy safety shield must be placed between the apparatus and the researcher during all operations, particularly distillation. orgsyn.orgorgsyn.orgorgsyn.org

Blast Shields: For larger scale operations, the use of a blast shield may be warranted.

Personal Protective Equipment (PPE) provides an additional layer of protection and should always be worn when handling this compound. suu.edu

Eye Protection: Chemical safety goggles are mandatory. A face shield worn over safety goggles is recommended, especially during procedures with a higher risk of splashing or explosion. suu.edu

Gloves: Chemically resistant gloves should be worn to prevent skin contact. suu.educymitquimica.com

Lab Coat: A flame-resistant lab coat should be worn to protect the body and clothing. suu.edu

Closed-toe Shoes: These are a standard requirement in any laboratory setting. auburn.edu

Control TypeSpecific RecommendationPurpose
Engineering Control Chemical Fume HoodProvides ventilation and containment. cornell.edu
Engineering Control Safety ShieldProtects from explosions and splashes. orgsyn.orgorgsyn.orgorgsyn.org
Personal Protective Equipment Safety Goggles and Face ShieldProtects eyes and face from splashes and projectiles. suu.edu
Personal Protective Equipment Chemical-resistant GlovesPrevents skin contact with the chemical. suu.educymitquimica.com
Personal Protective Equipment Flame-resistant Lab CoatProtects the body and clothing from fire and chemical splashes. suu.edu

Emergency Response Protocols for Spills and Exposures

In the event of a spill or exposure, a well-defined emergency response plan is critical to mitigate harm.

Careless inhalation of this compound can lead to painful, throbbing headaches and a sensation of giddiness, which typically resolve after several hours of exposure to fresh air. orgsyn.org

Inhalation: If a person inhales this compound, they should be moved to fresh air immediately. cdc.gov If breathing has stopped, artificial respiration should be performed. cdc.gov Medical attention should be sought as soon as possible. cdc.gov

Skin Contact: In case of skin contact, the contaminated area should be promptly washed with soap and water for at least 15 minutes. cymitquimica.comcdc.govcornell.edu Contaminated clothing should be removed immediately. cymitquimica.comcdc.govnmsu.edu If irritation persists, medical attention should be sought. cdc.gov

Eye Contact: If this compound comes into contact with the eyes, they should be immediately irrigated with copious amounts of water for at least 15 minutes, while holding the eyelids open. cymitquimica.comcdc.govcornell.edu Immediate medical attention is necessary. cymitquimica.comcdc.gov

Preventing fires and explosions is paramount when working with this compound.

Ignition Source Control: All sources of ignition, such as open flames, sparks, and hot surfaces, should be eliminated from the work area. osha.gov

Proper Storage: Store in a cool, well-ventilated area away from incompatible materials.

Firefighting: In the event of a fire, appropriate fire extinguishing media should be used. It is important to prevent runoff from fire control from entering drains or water courses. cymitquimica.com Firefighters should wear self-contained breathing apparatus and full protective clothing. cymitquimica.com

Explosion Prevention: The primary method of explosion prevention is to avoid conditions that can lead to detonation, such as heat, shock, and friction. orgsyn.orgorgsyn.org Using dilute solutions and avoiding the isolation of large quantities of the pure substance can also mitigate the risk.

Responsible Waste Management and Disposal Practices for this compound

The responsible management of chemical waste is a cornerstone of safe laboratory practice, particularly for energetic compounds like this compound. Due to its potential thermal and shock sensitivity, proper handling from the point of generation through to final disposal is critical to prevent accidents and ensure the safety of laboratory personnel and the environment. All waste disposal activities must be conducted in strict accordance with institutional policies and local, state, and federal regulations. orgsyn.orgtennessee.edu

Segregation of Waste Streams

The foundational principle of managing this compound waste is stringent segregation. ucsb.edu A dedicated waste stream must be established exclusively for this compound and other organic azides. Cross-contamination with incompatible materials can lead to the formation of highly explosive or toxic substances. ucsb.edustanford.edu

All waste containers must be clearly and accurately labeled, detailing the specific contents. uvic.caust.hk It is imperative to use non-metallic containers and lids to prevent the formation of dangerously shock-sensitive heavy metal azides. ucsb.eduucsb.edu Waste should be stored in a designated, cool, and well-ventilated satellite accumulation area away from heat, light, and shock sources. tennessee.edustanford.edu

Table 1: Incompatible Material Classes for this compound Waste

Material Class Examples Hazard of Mixing
Acids (Brønsted) Hydrochloric acid, Sulfuric acid, Acetic acid Formation of highly toxic and explosive hydrazoic acid. ucsb.edustanford.edu
Heavy Metals and their Salts Copper, Lead, Silver, Mercury; Copper (II) sulfate (B86663) Formation of extremely shock-sensitive and explosive heavy metal azides. ucsb.eduunm.edu
Halogenated Solvents Dichloromethane, Chloroform Potential formation of explosive di- and tri-azidomethane. ucsb.edustanford.edu
Strong Oxidizing Agents Nitric acid, Perchlorates Violent, exothermic reactions that can lead to detonation.

| Other Incompatibles | Carbon disulfide, Bromine, Dimethyl sulfate | Can react violently with azides. stanford.eduunm.edu |

Chemical Deactivation (Quenching) Procedures

Whenever feasible, a best practice in academic laboratories is the chemical conversion of residual organic azides into more stable, less energetic compounds before they are collected as waste. unm.edu This proactive approach significantly reduces the hazards associated with the storage and transport of azide-containing waste streams. Quenching should be performed as part of the experimental workup, treating the unreacted azide in the reaction vessel.

The most common method for deactivating organic azides is reduction to the corresponding amine. This can be achieved through various chemical reactions, such as the Staudinger reaction using triphenylphosphine (B44618) or reduction with other suitable reducing agents. The choice of method must be carefully evaluated for compatibility with other substances in the reaction mixture. Any quenching procedure should be performed cautiously, often with cooling, as the initial reaction can be exothermic.

Disposal of Bulk and Dilute Waste

All forms of this compound waste, regardless of concentration, are considered hazardous and must be managed through the institution's Environmental Health and Safety (EHS) office or equivalent authority. unm.eduodu.edu

Bulk and Dilute Liquid Waste: Unused or excess this compound, as well as dilute solutions from reaction workups and chromatographic separations, must be collected in the designated, labeled, and compatible azide waste container. uvic.ca Under no circumstances should any azide-containing solution be disposed of down the drain, as this could lead to the formation of explosive metal azides in the plumbing. ucsb.eduunm.edu

Contaminated Solid Waste: Solid materials that have come into contact with this compound, such as gloves, pipette tips, paper towels, and silica (B1680970) gel, must be disposed of as hazardous solid waste. odu.edu These items should be collected in a separate, clearly labeled, and sealed container to prevent the release of vapors and to alert waste handlers to the contents.

Decontamination of Glassware and Equipment

Thorough decontamination of all laboratory equipment after use with this compound is essential to prevent unintended contact and violent decomposition. uga.edu Metal spatulas or scrapers should never be used to handle azides or their residues. stanford.eduucsb.edu

Table 2: General Decontamination Protocol for Glassware

Step Procedure Waste Collection
1. Initial Rinse (Pre-wash) In a fume hood, rinse the glassware with a compatible organic solvent (e.g., ethanol, acetone) to remove the bulk of the azide residue. Collect the rinsate and add it to the designated liquid hazardous waste container for organic azides. auburn.edu
2. Chemical Decontamination If institutional policy allows, rinse the glassware with a solution capable of quenching the azide (e.g., a dilute solution of a reducing agent), ensuring sufficient contact time. Collect this rinsate in the designated hazardous waste container.
3. Standard Washing Wash the glassware with laboratory detergent and water. auburn.edu This aqueous washing can typically be disposed of down the drain after the prior steps have been thoroughly completed.

| 4. Final Rinse | Rinse with deionized water and/or an appropriate solvent to ensure no detergent residue remains. | N/A |

Regulatory Compliance and Documentation

Hazardous waste in academic laboratories is regulated by multiple entities, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). tennessee.eduodu.edu It is the responsibility of the Principal Investigator and the individual researcher to ensure that all waste management practices—from segregation and labeling to storage and pickup—are fully compliant with all applicable regulations. ust.hk Maintaining an accurate log of waste generation is a critical component of this compliance.

Emerging Research and Alternative Reagents in Boc Protection Chemistry

Development and Application of Less Hazardous tert-Butoxycarbonylation Reagents

The quest for safer laboratory practices has driven the development of a range of alternative reagents for the introduction of the Boc protecting group. These reagents aim to match or exceed the efficiency of older, more hazardous compounds while minimizing risks.

Di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O), has emerged as the foremost alternative to tert-butyl azidoformate for the tert-butoxycarbonylation of amines. chemicalbook.comwikipedia.org Its widespread adoption is due to its high efficiency, ease of handling, and significantly improved safety profile. chemicalbook.com Boc₂O reacts with amines in the presence of a base to form the corresponding N-Boc derivatives. wikipedia.org The reaction is generally clean, with the byproducts being tert-butanol (B103910) and carbon dioxide, which are easily removed. jk-sci.com

The versatility of Boc₂O is demonstrated in its application across a wide range of substrates, including amino acids, peptides, and other complex organic molecules. chemicalbook.comechemi.com It is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and is compatible with various reaction conditions. wikipedia.org The reaction is often facilitated by the use of a base such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), which can also act as a catalyst. chemicalbook.com

Comparative Overview of Boc₂O and this compound

FeatureDi-tert-butyl Dicarbonate (Boc₂O)This compound
Hazard Profile Non-explosive, low toxicity chemicalbook.comPotentially explosive, high hazard
Byproducts tert-Butanol and Carbon Dioxide jk-sci.comNitrogen gas
Reaction Conditions Typically requires a base (e.g., TEA, DMAP) wikipedia.orgCan be used under various conditions
Commercial Availability Widely available and inexpensive wikipedia.orgLess common due to hazards
Applications Standard reagent in peptide synthesis and general organic synthesis wikipedia.orgechemi.comLargely replaced in modern synthesis

While Boc₂O is the most common alternative, other carbonic acid derivatives have also been developed and utilized for Boc protection. One such example is tert-butyl phenyl carbonate and its activated analogues like tert-butyl 2,4,5-trichlorophenylcarbonate. orgsyn.org These reagents function as active esters, offering a different reactivity profile compared to Boc₂O. They can be particularly useful for the selective protection of primary amines in the presence of other nucleophilic groups. jk-sci.com The reactivity of these carbonates can be tuned by the electronic nature of the phenyl ring substituents.

Other notable reagents in this class include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), which has also been employed as a mild and efficient reagent for the introduction of the Boc group. orgsyn.org

A more recent development in the field is the use of oxime-based reagents for N-protection. nih.gov These reagents, often derived from ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), have shown great promise in both peptide coupling and as tert-butoxycarbonylating agents. nih.govsigmaaldrich.com The corresponding oxime-based mixed carbonates are effective for the N-protection of amino acids. nih.gov

These reagents are advantageous due to their high reactivity and the generation of easily removable byproducts. Research has shown that oxime-based carbonates can efficiently introduce the Boc group under mild conditions, making them a valuable tool in modern peptide synthesis. nih.gov Their development is part of a broader trend towards creating coupling and protecting group reagents that are not based on potentially explosive triazole compounds. sigmaaldrich.com

Modern Catalytic Approaches for Boc Group Introduction

The efficiency of Boc group introduction can be significantly enhanced through the use of catalysts. While bases like DMAP are often used stoichiometrically or as catalysts, chemicalbook.com modern research has focused on developing more sophisticated catalytic systems.

Several catalytic methods have been reported to improve the N-tert-butoxycarbonylation of amines. These include the use of:

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

Reusable Catalysts: Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) serves as a highly efficient, inexpensive, and reusable catalyst for this transformation under solvent-free conditions. organic-chemistry.org

Iodine: A catalytic amount of iodine can be used for the protection of various amines with Boc₂O under solvent-free conditions at ambient temperature. organic-chemistry.org

Metal Catalysts: While more commonly associated with deprotection, certain metal catalysts can be employed to facilitate the introduction of the Boc group under specific conditions. semanticscholar.org

Furthermore, catalyst-free methods are also being explored, for instance, using water as a medium for the N-tert-butoxycarbonylation of amines, which presents an environmentally friendly approach. organic-chemistry.orgnih.gov

Theoretical Studies and Computational Chemistry in Understanding Reactivity and Stability

Computational chemistry has become an indispensable tool for understanding the mechanisms, reactivity, and stability of protecting groups and their introduction/removal. researchgate.net Theoretical studies, often employing density functional theory (DFT), provide valuable insights that can guide the design of new reagents and reaction conditions.

For instance, computational modeling has been used to elucidate the mechanism of Boc group deprotection, providing a detailed picture of the transition states and intermediates involved. acs.org These studies can help in predicting the lability of the Boc group under different acidic conditions and in the presence of various functional groups. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate of deprotection. acs.org

Furthermore, theoretical calculations can be used to compare the reactivity of different tert-butoxycarbonylating reagents, helping to rationalize their observed efficiencies and selectivities. By understanding the electronic and steric factors that govern these reactions, chemists can make more informed decisions in the planning of complex synthetic routes.

Future Directions in Protecting Group Strategies and Reagent Design

The development of protecting group strategies is a dynamic area of research, with several key trends shaping its future.

Orthogonal Protecting Groups: The design of complex molecules often requires the use of multiple protecting groups that can be removed selectively under different conditions. creative-peptides.comjocpr.com Future research will continue to focus on the development of new orthogonal protecting group strategies, allowing for more intricate and efficient synthetic pathways. jocpr.com

Greener Reagents and Conditions: There is a growing emphasis on developing protecting group strategies that are more environmentally friendly. This includes the use of non-toxic reagents, recyclable catalysts, and solvent-free or aqueous reaction conditions. nih.gov

Enhanced Selectivity: Achieving high selectivity in the protection and deprotection of functional groups is crucial, especially in the synthesis of complex natural products and pharmaceuticals. creative-peptides.com Future reagent design will likely focus on achieving even greater levels of chemo-, regio-, and stereoselectivity.

Bifunctional Reagents: Reagents that can serve dual purposes, such as acting as both a protecting group and a directing group in C-H functionalization reactions, are of increasing interest. nih.gov The Boc group itself has been shown to act as a directing group in certain transformations. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.